molecular formula C15H15F2NO2 B7892902 3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline

3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline

Cat. No.: B7892902
M. Wt: 279.28 g/mol
InChI Key: BLDOSDFRCKYNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline is a fluorinated aromatic amine characterized by a difluoromethyl (–CF₂H) substituent at the 3-position and a 4-methoxybenzyloxy (–O–CH₂–C₆H₄–OCH₃) group at the 4-position of the aniline ring. The compound combines electronic modulation from fluorine atoms with steric bulk from the methoxybenzyl moiety, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves sequential functionalization of the aniline core, including nucleophilic substitution for the benzyloxy group and fluorination steps .

Properties

IUPAC Name

3-(difluoromethyl)-4-[(4-methoxyphenyl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO2/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(18)8-13(14)15(16)17/h2-8,15H,9,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDOSDFRCKYNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Methoxybenzyl Ether: This step involves the reaction of 4-methoxybenzyl alcohol with an appropriate protecting group to form the methoxybenzyl ether.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents under specific conditions.

    Coupling with Aniline: The final step involves coupling the intermediate with aniline to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The aromatic ring and the aniline moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, while the methoxybenzyl ether and aniline moiety can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline are compared below with related compounds, focusing on molecular features, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
This compound C₁₅H₁₄F₂NO₂ 293.28 –CF₂H (3-position), –O–CH₂–C₆H₄–OCH₃ (4) High lipophilicity (logP ~3.2), metabolic stability
3-((4-Methoxybenzyl)oxy)aniline C₁₄H₁₅NO₂ 229.28 –O–CH₂–C₆H₄–OCH₃ (3) Intermediate in urea synthesis; lower metabolic stability vs. fluorinated analogs
3-(Difluoromethyl)-4-fluoroaniline C₇H₆F₃N 161.12 –CF₂H (3), –F (4) Compact structure; high electronegativity
5-(Difluoromethyl)-2-methyl-4-[3-(trimethylsilyl)propoxy]aniline C₁₄H₂₃F₂NOSi 287.43 –CF₂H (5), –O–(CH₂)₃–Si(CH₃)₃ (4) Increased steric bulk; enhanced thermal stability
N-{4-[(4-Fluorobenzyl)oxy]benzyl}-4-(trifluoromethoxy)aniline C₂₁H₁₇F₄NO₂ 391.36 –CF₃O (4), –O–CH₂–C₆H₄–F (4) High lipophilicity (logP ~4.1); potential CNS activity

Key Findings

Electronic Effects: The difluoromethyl group in this compound enhances metabolic stability compared to non-fluorinated analogs like 3-((4-methoxybenzyl)oxy)aniline, as the C–F bond resists oxidative degradation .

Steric and Lipophilic Effects :

  • The 4-methoxybenzyloxy group contributes to higher lipophilicity (logP ~3.2) compared to simpler analogs like 4-methoxy-N-(4-methoxybenzyl)aniline (logP ~2.8), improving membrane permeability .
  • Bulky substituents, such as the trimethylsilylpropoxy group in 5-(difluoromethyl)-2-methyl-4-[3-(trimethylsilyl)propoxy]aniline, reduce solubility but enhance binding affinity in hydrophobic pockets of enzymes .

Urea derivatives synthesized from 3-((4-methoxybenzyl)oxy)aniline exhibit immunomodulatory effects, indicating a possible therapeutic pathway for the difluoromethyl variant .

Biological Activity

3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of difluoromethyl and methoxybenzyl groups onto the aniline scaffold. The compound’s structure can be characterized by its molecular formula C12H12F2NOC_{12}H_{12}F_2NO, with a molecular weight of approximately 239.23 g/mol. The presence of the difluoromethyl group is significant as it enhances lipophilicity and biological activity.

Antiproliferative Activity

Research indicates that compounds with similar structures exhibit notable antiproliferative activity against various cancer cell lines. For instance, derivatives of difluoromethyl-substituted anilines have shown promising results against prostate cancer (DU145), cervical cancer (HeLa), and lung adenocarcinoma (A549) cell lines. The IC50 values for these compounds often fall within the low micromolar range, indicating significant cytotoxicity.

CompoundCell LineIC50 (μM)
3fDU145<5
3fHeLa<5
3fA549<5

These findings suggest that this compound may function as a topoisomerase II inhibitor, similar to other compounds in its class, leading to DNA damage and subsequent cell death .

The mechanism by which this compound exhibits its biological effects may involve the formation of topoII-DNA cleavage complexes, which are critical for disrupting cellular replication processes. Dynamic docking studies have suggested that the compound binds effectively to the topoII enzyme, enhancing its inhibitory action .

Structure-Activity Relationships (SAR)

The SAR studies on related compounds indicate that modifications in the aromatic ring and the presence of fluorinated groups can significantly affect biological activity. For example, introducing various substituents at specific positions on the benzene ring can optimize potency and selectivity against cancer cells.

ModificationEffect on Activity
Addition of -OCH3Increased solubility and potency
Difluoromethyl groupEnhanced lipophilicity and binding affinity

The introduction of fluorinated groups has been shown to improve metabolic stability and overall drug-like properties, making such compounds more favorable candidates for further development in cancer therapy .

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical models:

  • Case Study 1: A derivative similar to this compound was tested in vivo on mice bearing tumor xenografts. Results showed a significant reduction in tumor size compared to controls.
  • Case Study 2: In vitro studies demonstrated that treatment with this compound led to increased apoptosis in cancer cells, as evidenced by flow cytometry analysis showing elevated levels of annexin V staining.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.